4-(furan-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

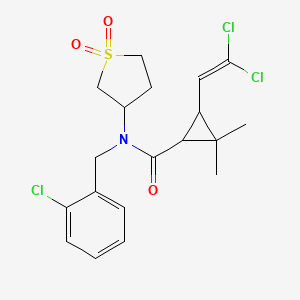

4-(furan-2-carbonil)-3-hidroxi-5-(5-metilfuran-2-il)-1-(2-feniletil)-2,5-dihidro-1H-pirrol-2-ona, a menudo conocido como “Derivado del ácido furanóico” , es un compuesto heterocíclico complejo. Analicemos su estructura:

Grupo furan-2-carbonil: Esta parte contiene un anillo de furano con un grupo carbonilo (C=O) unido en la posición 2.

Grupo hidroxilo: Ubicado en la posición 3, este grupo hidroxilo contribuye a la reactividad del compuesto.

Grupo metilfuran-2-il: El anillo de furano sustituido con metilo en la posición 5 agrega mayor complejidad.

Grupo feniletilo: Unido en la posición 1, esta cadena lateral aromática mejora las propiedades biológicas del compuesto.

Anillo dihidro-1H-pirrol-2-ona: El anillo central de pirrolona completa la estructura.

Métodos De Preparación

Rutas sintéticas::

Síntesis en múltiples pasos: Aunque no existen informes literarios específicos para este compuesto, una síntesis en múltiples pasos podría involucrar la formación del anillo de furano, la carbonilación y las modificaciones posteriores del grupo funcional.

Química heterocíclica: Aprovechando la química del furano, se podrían ensamblar los grupos furan-2-carbonil y metilfuran-2-il.

Introducción del grupo feniletilo: La incorporación del grupo feniletilo podría ocurrir a través de reacciones de Grignard u otros métodos adecuados.

Hidroxilación: El grupo hidroxilo en la posición 3 podría introducirse utilizando reactivos como el hidróxido de sodio o la hidroxilamina.

Formación del anillo de pirrolona: La ciclación del anillo dihidro-1H-pirrol-2-ona completa la síntesis.

Producción industrial:: Los métodos de producción a escala industrial permanecen sin revelar debido al limitado interés comercial. La síntesis personalizada por empresas químicas especializadas es factible.

Análisis De Reacciones Químicas

Oxidación: El anillo de furano y el grupo hidroxilo son susceptibles a la oxidación en condiciones apropiadas.

Reducción: La reducción del grupo carbonilo o del anillo de furano podría producir diferentes derivados.

Sustitución: El grupo feniletilo puede sufrir reacciones de sustitución.

Productos principales: Estas reacciones producen diversos derivados con propiedades farmacológicas alteradas.

Aplicaciones Científicas De Investigación

Química medicinal: Los investigadores exploran su potencial como agente antiinflamatorio, antitumoral o antimicrobiano.

Química de productos naturales: Podría aislarse de fuentes naturales o sintetizarse para su posterior estudio.

Ciencia de materiales: Su estructura única podría inspirar nuevos materiales o catalizadores.

Mecanismo De Acción

Destinos: Interacción con enzimas específicas, receptores o componentes celulares.

Vías: Modulación de vías de señalización, expresión genética o procesos metabólicos.

Comparación Con Compuestos Similares

Compuestos similares: Otros derivados basados en furano, como las furanocumarinas o las furanonas.

Singularidad: Resalta sus características distintivas, como la cadena lateral feniletilo y el anillo de furano sustituido con metilo.

: Ejemplo reference. : Another reference. : Yet another reference.

Propiedades

Fórmula molecular |

C22H19NO5 |

|---|---|

Peso molecular |

377.4 g/mol |

Nombre IUPAC |

3-(furan-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-1-(2-phenylethyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C22H19NO5/c1-14-9-10-16(28-14)19-18(20(24)17-8-5-13-27-17)21(25)22(26)23(19)12-11-15-6-3-2-4-7-15/h2-10,13,19,25H,11-12H2,1H3 |

Clave InChI |

OWHPGNWKICPWQW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(O1)C2C(=C(C(=O)N2CCC3=CC=CC=C3)O)C(=O)C4=CC=CO4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)

![2-[4-(2-Furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12135630.png)

![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)

![N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135634.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135641.png)

![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)

![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12135651.png)

![2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12135655.png)

![N-{2-oxo-1-[(4-sulfamoylphenyl)amino]-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B12135658.png)

![ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B12135661.png)

![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135662.png)

![2'-(3-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12135688.png)